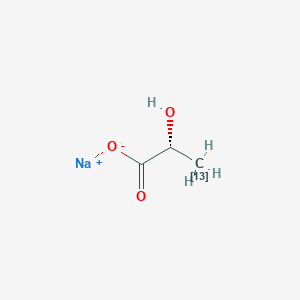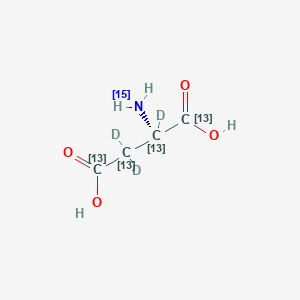
3-Indolebutyric acid potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₂H₁₂KNO₂ , and it has a molecular weight of 241.33 g/mol .
- In its pure form, it appears as an off-white to pale orange crystalline solid .
- The compound is soluble in water and remains stable under both acidic and neutral conditions.
- Its primary effects include promoting root growth, fruit setting, and overall plant development.
3-Indolebutyric acid potassium: is a plant growth regulator. It belongs to the class of indole compounds and is the potassium salt form of .
Preparation Methods
Chemical Synthesis: The common synthetic method involves reacting indole-3-butyric acid with potassium hydroxide to form the potassium salt of 3-indolebutyric acid.
Industrial Production: Industrial-scale production methods typically follow similar chemical synthesis routes.
Chemical Reactions Analysis
Reactions: 3-Indolebutyric acid potassium can undergo various reactions, including .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield different metabolites.
Scientific Research Applications
Plant Growth Regulation: K-IBA is widely used as a plant growth regulator. It
Propagation: Suitable for vegetative propagation of fruit trees, vegetables, and ornamental plants.
Mechanism of Action
- K-IBA’s effects are mediated through auxin signaling pathways .
- It interacts with specific receptors, leading to changes in gene expression.
- Molecular targets include proteins involved in cell elongation, differentiation, and root development.
Comparison with Similar Compounds
- K-IBA stands out due to its potassium salt form , which enhances water solubility and stability.
- Similar Compounds: Other indole-based growth regulators like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) .
Remember that K-IBA plays a crucial role in plant growth and development, making it a valuable tool for horticulture and agriculture
Properties
Molecular Formula |
C12H13KNO2 |
|---|---|
Molecular Weight |
242.33 g/mol |
InChI |
InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15); |
InChI Key |
XREFHSVFKSWTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)





